N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
N-(5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl group and a furan-2-carboxamide moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its electron-rich aromatic system, which may enhance pharmacokinetic properties such as membrane permeability and metabolic stability . This structural complexity positions the compound as a candidate for therapeutic applications, particularly in oncology, given the established anticancer activity of 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c22-14(18-7-10-3-4-11-13(6-10)26-9-25-11)8-27-17-21-20-16(28-17)19-15(23)12-2-1-5-24-12/h1-6H,7-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEJQCWQDZJAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound incorporates multiple pharmacophores that may contribute to its therapeutic efficacy.
Chemical Structure
The chemical structure of this compound can be described by the following molecular formula:
This formula indicates the presence of various functional groups that are significant for biological activity, including thiadiazole and furan moieties.
Biological Activity Overview
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit notable anticancer and antimicrobial properties. The specific biological activities of this compound have been investigated in several studies.
Anticancer Activity
A study on similar derivatives revealed significant anticancer properties against various cancer cell lines. For instance, compounds with benzo[d][1,3]dioxole moieties showed cytotoxic effects with IC50 values lower than those of standard drugs like doxorubicin. The following table summarizes findings from relevant studies:
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving EGFR inhibition and modulation of mitochondrial pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity as well. Similar compounds have shown effectiveness against bacterial strains by inhibiting Mur ligases, which are crucial for bacterial cell wall synthesis. This activity is particularly relevant in the context of antibiotic resistance.
The proposed mechanisms through which N-(5... exerts its biological effects include:
- EGFR Inhibition : By blocking the epidermal growth factor receptor (EGFR), the compound may prevent downstream signaling pathways that lead to tumor growth.
- Apoptosis Induction : The compound has been associated with increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have indicated that treatment with similar compounds results in cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Case Studies
In a notable case study involving related compounds, researchers synthesized several derivatives and tested them against various cancer cell lines. The findings highlighted that modifications to the benzo[d][1,3]dioxole structure significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a furan ring, a thiadiazole moiety, and a benzo[d][1,3]dioxole group. Its molecular formula and weight are critical for understanding its reactivity and interactions in biological systems. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its diverse biological activities.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Compounds containing the 1,3,4-thiadiazole moiety have been shown to possess substantial antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reported below 25 μg/mL . The incorporation of the benzo[d][1,3]dioxole structure may enhance this activity due to its electron-donating characteristics.
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Anticonvulsant Properties
- Studies have demonstrated that compounds similar to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can exhibit anticonvulsant effects. For instance, derivatives linked with benzodiazepine structures have shown significant protection against induced seizures in animal models .
- Anti-inflammatory Effects
Biological Mechanisms
The biological mechanisms by which this compound exerts its effects may involve the modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or inflammatory processes. For example, studies on related compounds have shown inhibition of UDP-MurNAc-L-Ala-D-[14C]Glu formation in bacterial cell wall synthesis .
- Receptor Interaction : Its structural components suggest potential interactions with neurotransmitter receptors or other cellular targets involved in signal transduction pathways.
Case Studies
Comparison with Similar Compounds
Key Structural Differences :
The benzo[d][1,3]dioxole group in the target compound may confer superior metabolic stability compared to simpler phenyl or benzyl substituents in analogs .
Anticancer Activity
- Target Compound : While direct data is unavailable, structural analogs (e.g., ) exhibit anticancer activity via inhibition of carbonic anhydrase, free radical scavenging, and cytotoxicity (MTT assay IC₅₀ values ranging from 1–10 µM) .
- N-(5-R-benzyl-1,3-thiazol-2-yl) Derivatives (): These compounds showed promising results in NCI-60 screening, with GI₅₀ values <10 µM against leukemia and renal cancer cell lines.
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives (): Demonstrated cytotoxic activity (IC₅₀: 8–12 µM) against MCF-7 and HeLa cells, attributed to oxidative stress induction .
Activity Comparison :
Pharmacokinetic Properties
However, this could increase hepatotoxicity risks, necessitating further ADMET studies.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of thiadiazole intermediates (e.g., 5-arylthio-1,3,4-thiadiazol-2-amine) with benzo[d][1,3]dioxole derivatives.
- Step 2 : Microwave-assisted coupling reactions to enhance reaction efficiency and yield .
- Key Reagents : Thiourea, α-haloketones, and morpholine-based coupling agents.
- Purification : Flash column chromatography and recrystallization (ethanol/DMF mixtures) .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ≈ 446.5 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates .
Q. What biological activities have been reported for this compound or its structural analogs?
- Methodological Answer : Thiadiazole derivatives exhibit:
- Anticancer Activity : Inhibition of cancer cell lines (e.g., melanoma, breast cancer) via apoptosis induction .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis .
- Mechanistic Insights : Interaction with enzymes (e.g., cyclooxygenase) through hydrogen bonding and π-π stacking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replace furan with thiophene) and test against standardized assays .
- Dose-Response Analysis : Use IC₅₀ values to compare potency across cell lines .
- Computational Docking : Predict binding affinities to target proteins (e.g., EGFR kinase) to rationalize discrepancies .
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential and nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict permeability .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What insights can be drawn from structure-activity relationship (SAR) studies of related thiadiazole derivatives?
- Methodological Answer :
- Core Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the thiadiazole ring enhances antimicrobial activity by 30% .
- Side Chain Variations : Substituting the benzo[d][1,3]dioxole group with morpholine improves solubility (logP reduction from 3.2 to 2.5) .
- Hybrid Structures : Combining thiadiazole with oxadiazole moieties increases anticancer selectivity (e.g., NCI-60 panel testing) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
